

Application Notes and Protocols for URMC-099 in Mouse Models

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Compound of Interest

Compound Name: *Urmc-099*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **URMC-099** in various mouse models based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing experiments involving this broad-spectrum mixed-lineage kinase (MLK) inhibitor.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of **URMC-099** used in different mouse models.

Table 1: **URMC-099** Dosage and Administration in Mouse Models

Mouse Model	Disease Area	Dosage	Administration Route	Dosing Frequency	Reference
C57BL/6	HIV-1 Tat Exposure (HAND model)	10 mg/kg	Intraperitoneal (i.p.)	Twice a day	[1]
HIV-1 Tat Exposure (HAND model)	10 mg/kg	Intraperitoneal (i.p.)	Every 12 hours	[2]	
Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg	Intraperitoneal (i.p.)	Twice daily	[3]	
9-month-old mice	Perioperative Neurocognitive Disorders (PND)	10 mg/kg	Intraperitoneal (i.p.)	3 injections pre-surgery (12h intervals), 2 injections post-surgery (12h intervals)	[4][5]
3-month-old mice	Perioperative Neurocognitive Disorders (PND)	10 mg/kg	Intraperitoneal (i.p.)	3 injections pre-surgery (12h intervals)	[4][6]
APP/PS1	Alzheimer's Disease	10 mg/kg	Intraperitoneal (i.p.)	Daily for 3 weeks	[7]
nu/nu mice	Breast Cancer Brain Metastasis Xenograft	10 mg/kg	Not specified	Every 12 hours for 20 days	[8]

Neonatal mice	Zika Virus Infection	Not specified	Not specified	Not specified	[7]
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Table 2: Pharmacokinetic Properties of **URMC-099** in C57BL/6 Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability (%F)	41	Not specified	[7]
Brain:Plasma Ratio	0.81	Not specified	[7]
Terminal Elimination Half-life ($t_{1/2}$)	1.92 h	10 mg/kg, oral	[8]
2.14 h	2.5 mg/kg, intravenous (i.v.)	[8]	
2.72 h	10 mg/kg, intravenous (i.v.)	[8]	
CNS Penetration	Brain concentrations above in vitro IC50 for MLK3 for >6 h	10 mg/kg, intravenous (i.v.)	[2]

Experimental Protocols

Preparation of **URMC-099** for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies on HAND and PND models.[2][3][4]

Materials:

- **URMC-099** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 400 (PEG400)

- Sterile saline (0.9% sodium chloride)

Procedure:

- To prepare a 2 mg/mL working solution, dissolve 20 mg of **URMC-099** in 0.5 mL of sterile DMSO.
- Add 4 mL of PEG400 to the **URMC-099**/DMSO solution and mix thoroughly.
- Add 5.5 mL of sterile saline to bring the total volume to 10 mL.
- The final vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.[3]
- Administer the solution to mice via intraperitoneal injection at a volume appropriate to achieve the target dose of 10 mg/kg.

Note: The mixed solution should be used immediately for optimal results.[1]

Administration in a Neuroinflammation Model (HIV-1 Tat)

This protocol describes the administration of **URMC-099** in a mouse model of HIV-associated neurocognitive disorders.[2][9]

Animal Model: C57BL/6 mice.

Dosing Regimen:

- Administer **URMC-099** at a dose of 10 mg/kg via i.p. injection every 12 hours.[2]
- For prophylactic treatment, mice can be pretreated with three doses of **URMC-099** starting 36 hours before the induction of the neuroinflammatory insult (e.g., stereotactic injection of HIV-1 Tat).[9]
- Continue the dosing regimen for the duration of the experiment.

Administration in a Perioperative Neurocognitive Disorder (PND) Model

This protocol details a prophylactic administration strategy for **URMC-099** in a surgical mouse model.^{[4][5][6]}

Animal Model: 3-month-old or 9-month-old mice.

Surgical Procedure: Tibial fracture with intramedullary fixation.

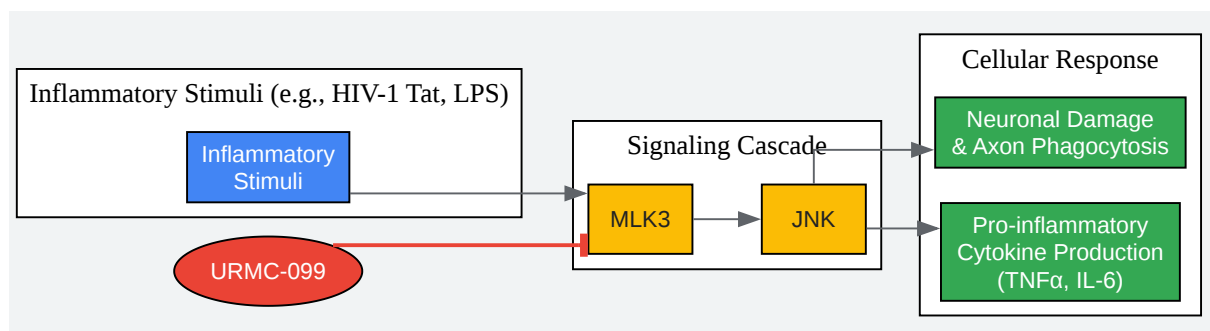
Dosing Regimen:

- Prophylactic Treatment: Administer three injections of **URMC-099** (10 mg/kg, i.p.) at 12-hour intervals prior to surgery.^{[4][6]}
- Combined Pre- and Post-operative Treatment: Administer three i.p. injections of **URMC-099** (10 mg/kg) every 12 hours before surgery, followed by two injections at the same interval after surgery.^{[4][5]}

Visualizations

URMC-099 Mechanism of Action

URMC-099 is a potent inhibitor of mixed-lineage kinase 3 (MLK3). MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses and neuronal apoptosis. By inhibiting MLK3, **URMC-099** reduces the phosphorylation and activation of downstream targets, leading to anti-inflammatory and neuroprotective effects.^{[2][3][7]}

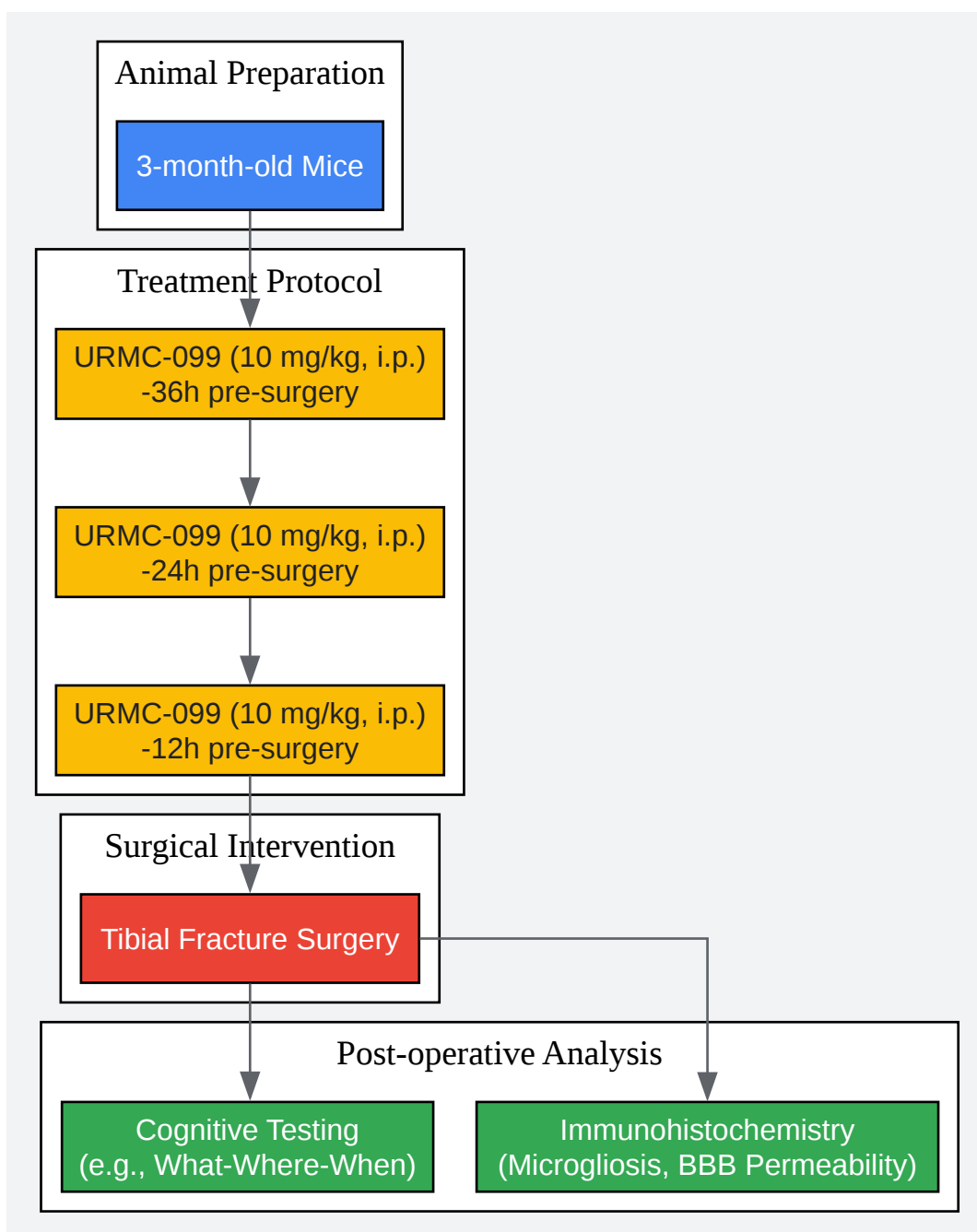


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Caption: **URMC-099** inhibits MLK3, blocking downstream JNK signaling.

Experimental Workflow for PND Mouse Model

The following diagram illustrates the experimental workflow for evaluating the prophylactic effects of **URMC-099** in a mouse model of perioperative neurocognitive disorders.



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Caption: Prophylactic **URMC-099** administration workflow in a PND mouse model.

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